molecular formula C21H19ClN2O3S B492846 4-(3-chlorophenylsulfonamido)-N-phenethylbenzamide CAS No. 690962-31-3

4-(3-chlorophenylsulfonamido)-N-phenethylbenzamide

Cat. No. B492846
CAS RN: 690962-31-3
M. Wt: 414.9g/mol
InChI Key: DQBJJQGFQBGRNX-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which are known for their wide range of biological activities . The presence of the sulfonamide group (SO2NH2) and the benzamide group (C6H5CONH2) suggests that this compound could potentially exhibit similar properties.


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of sulfonamides and benzamides. These include the sulfonyl group (SO2) attached to an amine group (NH2), and a benzene ring attached to a carboxamide group (CONH2) .


Chemical Reactions Analysis

Sulfonamides and benzamides can participate in a variety of chemical reactions. For example, sulfonamides can undergo hydrolysis, oxidation, and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide and benzamide groups could impact its solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many sulfonamides act as inhibitors of enzymes, while benzamides have been found to exhibit a range of biological activities .

properties

IUPAC Name

4-[(3-chlorophenyl)sulfonylamino]-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c22-18-7-4-8-20(15-18)28(26,27)24-19-11-9-17(10-12-19)21(25)23-14-13-16-5-2-1-3-6-16/h1-12,15,24H,13-14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBJJQGFQBGRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenylsulfonamido)-N-phenethylbenzamide

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